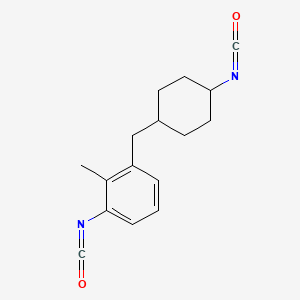
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexyl and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves the phosgenation of the corresponding amine precursor. The process includes the reaction of the amine with phosgene (COCl2) to form the isocyanate. This method is widely used due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines at room temperature to form ureas.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is primarily due to the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the substitution pattern on the cyclohexyl ring.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different chain length and structure.
Toluene diisocyanate: An aromatic diisocyanate with a different aromatic substitution pattern.
Uniqueness
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. Its combination of cyclohexyl and tolyl groups provides a balance of rigidity and flexibility, making it suitable for specialized applications in polymer chemistry and materials science.
Propriétés
Numéro CAS |
93778-09-7 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-4,13,15H,5-9H2,1H3 |
Clé InChI |
DAWNLECEFLXUNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2CCC(CC2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


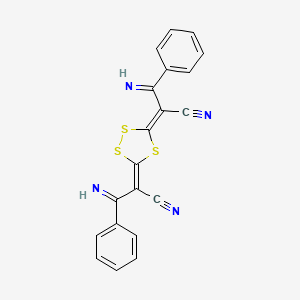
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
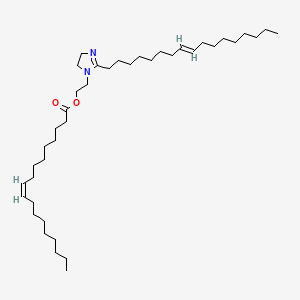
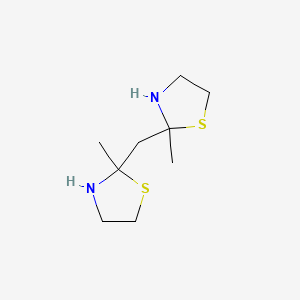
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
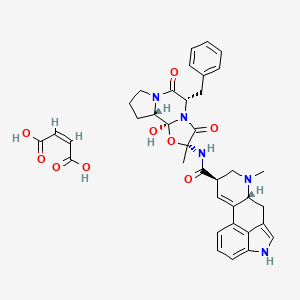
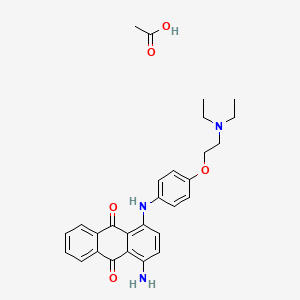



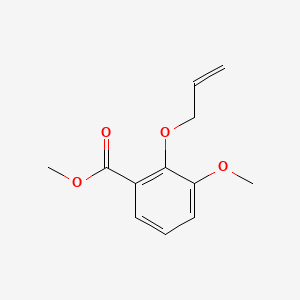

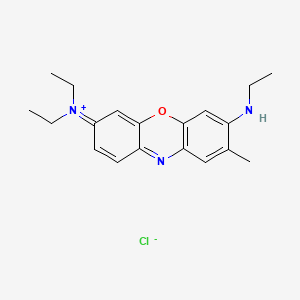
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
